N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 8-chloro-1H-carbazole and 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. The synthesis may involve:
Nitration: Introduction of a nitro group to the carbazole ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Formation of the amide bond between the amine and the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibiting or activating enzyme functions.
Signal Transduction: Modulating cellular signaling pathways.
Gene Expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures.
Isoquinoline Derivatives: Compounds with isoquinoline backbones.
Uniqueness
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H24ClN3O3 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-32-13-12-29-14-19(15-6-2-3-7-18(15)25(29)31)24(30)27-21-11-5-9-17-16-8-4-10-20(26)22(16)28-23(17)21/h2-4,6-8,10,14,21,28H,5,9,11-13H2,1H3,(H,27,30) |
InChI Key |
OUWVYQKXEAGOJK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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